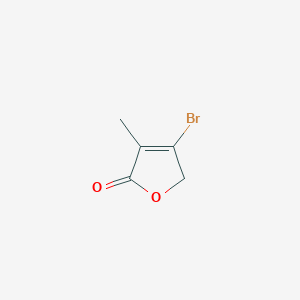

4-bromo-3-methylfuran-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-bromo-3-methylfuran-2(5H)-one is an organic compound that belongs to the furan family It is characterized by a furan ring substituted with a bromine atom at the 4-position and a methyl group at the 3-position

Wirkmechanismus

Target of Action

It’s worth noting that similar compounds have been used in suzuki–miyaura coupling reactions , which suggests that this compound may interact with palladium catalysts and organoboron reagents.

Mode of Action

In the context of suzuki–miyaura coupling reactions, the compound may participate in oxidative addition and transmetalation processes . In oxidative addition, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

Given its potential use in suzuki–miyaura coupling reactions, it may be involved in the formation of carbon-carbon bonds .

Result of Action

In the context of suzuki–miyaura coupling reactions, the compound may contribute to the formation of new carbon-carbon bonds .

Action Environment

It’s worth noting that suzuki–miyaura coupling reactions are known for their mild and functional group tolerant reaction conditions , suggesting that this compound may also exhibit stability under a variety of conditions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-3-methylfuran-2(5H)-one typically involves the bromination of 3-methylfuran-2(5H)-one. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reagent addition, ensuring consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

4-bromo-3-methylfuran-2(5H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding 3-methylfuran-2(5H)-one.

Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: 3-methylfuran-2(5H)-one.

Substitution: Various substituted furans depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

4-bromo-3-methylfuran-2(5H)-one has several applications in scientific research:

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Pharmaceuticals: The compound is investigated for its potential use in drug development due to its unique structural features.

Material Science: It is used in the development of novel materials with specific properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-methylfuran-2(5H)-one: Lacks the bromine atom, resulting in different reactivity and applications.

4-chloro-3-methylfuran-2(5H)-one: Similar structure but with a chlorine atom instead of bromine, leading to different chemical properties.

4-bromo-2-methylfuran-2(5H)-one: The position of the methyl group is different, affecting its reactivity.

Uniqueness

4-bromo-3-methylfuran-2(5H)-one is unique due to the presence of both a bromine atom and a methyl group on the furan ring, which imparts distinct chemical properties and reactivity compared to its analogs.

Biologische Aktivität

4-Bromo-3-methylfuran-2(5H)-one, a furan derivative with the molecular formula C6H5BrO, has garnered attention in recent years for its diverse biological activities. This compound contains a bromine atom at the fourth position and a methyl group at the third position of the furan ring, which enhances its electrophilic character and reactivity. Research indicates that it exhibits antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in pharmacological studies.

Chemical Structure and Properties

The structure of this compound is pivotal to its biological activity. The presence of the bromine atom not only influences its reactivity but also its interactions with biological systems. The compound can undergo various chemical transformations due to the furan ring's inherent properties.

| Property | Details |

|---|---|

| Molecular Formula | C6H5BrO |

| Structure Features | Bromine at C4, Methyl at C3 |

| Electrophilic Nature | Enhanced by Bromine |

Antimicrobial Properties

One of the most notable biological activities of this compound is its potential antimicrobial effect. Studies have shown that derivatives of furanones can restore antibiotic susceptibility in resistant bacterial strains such as Pseudomonas aeruginosa. For instance, the compound (Z)-4-bromo-5-(bromomethylene)-3-methylfuran-2(5H)-one (BF8) has been reported to effectively reduce persister cell formation in biofilms and enhance the efficacy of antibiotics against these resilient bacterial populations .

Anti-inflammatory and Anticancer Activities

Research has also indicated that certain furanone derivatives exhibit anti-inflammatory and anticancer activities. These compounds may interact with specific cellular pathways, leading to reduced inflammation and inhibited cancer cell proliferation. Although detailed mechanisms are still under investigation, preliminary findings suggest that these compounds could serve as potential therapeutic agents in treating inflammatory diseases and cancers.

The mechanism by which this compound exerts its biological effects involves several pathways:

- Interaction with Bacterial Enzymes : The compound may inhibit enzymes critical for bacterial survival, particularly in antibiotic-resistant strains.

- Quorum Sensing Inhibition : Some studies suggest that brominated furanones can disrupt quorum sensing mechanisms in bacteria, which are essential for biofilm formation and persistence .

- Cellular Pathway Modulation : The compound may influence various signaling pathways involved in inflammation and cancer progression.

Case Studies

- Restoration of Antibiotic Susceptibility : A study demonstrated that BF8 could restore antibiotic susceptibility in Pseudomonas aeruginosa persister cells at non-inhibitory concentrations, highlighting its potential as a therapeutic adjunct in treating chronic infections .

- Biofilm Disruption : Research indicated that BF8 significantly reduced biofilm formation and the number of persister cells within established biofilms, suggesting its utility in infection control strategies targeting biofilm-associated bacteria .

Future Directions

Further research is necessary to fully elucidate the interactions of this compound with biological systems. Investigating its derivatives and analogs could lead to the development of new pharmacological agents capable of combating antibiotic resistance and treating inflammatory conditions or cancers.

Eigenschaften

IUPAC Name |

3-bromo-4-methyl-2H-furan-5-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BrO2/c1-3-4(6)2-8-5(3)7/h2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASBMEPRZZCXNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(COC1=O)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BrO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.